Norvancomycin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

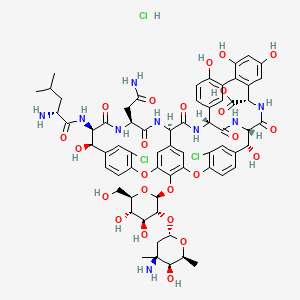

Structure

2D Structure

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H73Cl2N9O24.ClH/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91;/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94);1H/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWFHCJFZGXUAT-UMXPSMRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H74Cl3N9O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213997-73-0 | |

| Record name | Norvancomycin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213997730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORVANCOMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV842925ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norvancomycin Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin hydrochloride, a glycopeptide antibiotic, exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria. This technical guide provides a comprehensive overview of the core mechanism of action of norvancomycin, focusing on its interaction with the bacterial cell wall synthesis machinery. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the involved signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Norvancomycin, structurally similar to vancomycin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of norvancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II.[1] This high-affinity binding sterically hinders two crucial enzymatic steps in the final stages of peptidoglycan assembly:

-

Transglycosylation: The polymerization of the glycan chains from Lipid II precursors is blocked.[1][3]

-

Transpeptidation: The cross-linking of the peptide side chains of the peptidoglycan is prevented.[1][2]

This dual inhibition leads to the accumulation of peptidoglycan precursors and the formation of a weakened, structurally unsound cell wall.[3] The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death.[1][2] This mechanism of action is specific to Gram-positive bacteria due to the exposed nature of their thick peptidoglycan layer, which is readily accessible to large glycopeptide molecules like norvancomycin.[1] In contrast, Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing norvancomycin from reaching its target.[1]

Quantitative Data: In Vitro Efficacy of Norvancomycin

The in vitro activity of norvancomycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Norvancomycin MIC Values for Staphylococcus Species

| Bacterial Species | Strain Type | Norvancomycin MIC (mg/L) | Reference |

| Staphylococcus aureus | Wild-Type | 1 | [4] |

| Staphylococcus epidermidis | Wild-Type | 2 | [4] |

| Staphylococcus haemolyticus | Wild-Type | 2 | [4] |

| Staphylococcus hominis | Wild-Type | 1 | [4] |

| Staphylococcus epidermidis | Biofilm-forming | MIC ≥ 4 in 64.7% of isolates | [5] |

Table 2: Norvancomycin MIC Values for Other Gram-positive Bacteria

| Bacterial Species | Strain Type | Norvancomycin MIC (mg/L) | Reference |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Intermediate to Resistant | [6] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | Intermediate to Resistant | [6] |

| Listeria monocytogenes | Wild-Type | All isolates susceptible | [7][8][9] |

Signaling Pathways: The Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by norvancomycin triggers a cell wall stress response in Gram-positive bacteria. This response is primarily mediated by two-component systems (TCS) and Serine/Threonine kinases containing PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains.

The VanS/VanR Two-Component System

In vancomycin-resistant enterococci (VRE), the VanS/VanR TCS is a key signaling pathway that senses the presence of glycopeptide antibiotics.

-

Sensing: The sensor histidine kinase, VanS, is a transmembrane protein that is thought to be activated by a complex of vancomycin bound to peptidoglycan precursors.[10][11]

-

Signal Transduction: Upon activation, VanS autophosphorylates and then transfers the phosphate group to its cognate response regulator, VanR.[12][13]

-

Response: Phosphorylated VanR acts as a transcriptional activator, inducing the expression of genes that confer vancomycin resistance.[12][13] This typically involves the synthesis of peptidoglycan precursors with a D-Ala-D-Lactate terminus, which has a much lower affinity for glycopeptide antibiotics.

PASTA Kinase Signaling

PASTA kinases are transmembrane serine/threonine kinases that play a crucial role in sensing and responding to cell wall damage.

-

Sensing: The extracellular PASTA domains are thought to recognize muropeptide fragments released during cell wall stress.[14][15]

-

Signal Transduction: This recognition leads to the activation of the intracellular kinase domain, which then autophosphorylates and phosphorylates downstream substrates.[15][16]

-

Response: The downstream signaling cascade can modulate various cellular processes, including peptidoglycan synthesis and antibiotic resistance.[17] In some cases, PASTA kinases can interact with and modulate the activity of two-component systems, creating an integrated signaling network.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into all wells of a 96-well plate. b. Add 50 µL of the norvancomycin stock solution (at twice the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution column.

-

Inoculate the Plate: a. Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add 50 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Controls: a. Growth Control: Wells containing only CAMHB and the bacterial inoculum. b. Sterility Control: Wells containing only CAMHB.

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of norvancomycin that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan to assess the inhibitory effect of an antibiotic.[20][21]

Materials:

-

Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[14C]pentapeptide or fluorescently labeled Lipid II)[2][3][24][25][26]

-

This compound solution

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation counter or fluorescence detector

-

HPLC system

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the bacterial cell membrane preparation, reaction buffer, and the radiolabeled or fluorescently labeled peptidoglycan precursor. b. Add varying concentrations of this compound to different tubes. Include a control with no antibiotic.

-

Incubation: Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 37°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a denaturing agent (e.g., boiling in SDS).

-

Separation and Detection: a. Separate the reaction products by HPLC. b. Quantify the amount of incorporated radiolabel or fluorescence in the peptidoglycan fraction using a scintillation counter or fluorescence detector.

-

Data Analysis: Compare the amount of incorporated label in the presence of norvancomycin to the control to determine the extent of inhibition.

Conclusion

This compound is a potent antibiotic that targets a fundamental process in Gram-positive bacteria: cell wall synthesis. Its mechanism of action, centered on the inhibition of peptidoglycan cross-linking and polymerization, provides a robust bactericidal effect. Understanding the intricacies of this mechanism, the quantitative measures of its efficacy, and the cellular responses it elicits is paramount for its effective clinical use and for the development of novel strategies to combat antibiotic resistance. This technical guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this important class of antibiotics.

References

- 1. Convergence of PASTA Kinase and Two-Component Signaling in Response to Cell Wall Stress in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antimicrobial resistance profiles of vancomycin-resistant Enterococcus species isolated from laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities against 84 Listeria monocytogenes Isolates from Patients with Systemic Listeriosis at a Comprehensive Cancer Center (1955-1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Resistance of Listeria monocytogenes Strains Isolated from Humans in France - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Resistance of Listeria monocytogenes Strains Isolated from Humans, Animals, and Food Products in Russia in 1950–1980, 2000–2005, and 2018–2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. PASTA kinase-dependent control of peptidoglycan synthesis via ReoM is required for cell wall stress responses, cytosolic survival, and virulence in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reciprocal Regulation of PASTA Kinase Signaling by Differential Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Growth- and Stress-Induced PASTA Kinase Phosphorylation in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PASTA kinase signaling regulates peptidoglycan synthesis in Enterococcus faecalis by direct inhibition of UDP-N-acetylglucosamine 1-carboxyvinyl transferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. protocols.io [protocols.io]

- 20. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 22. Large-scale preparation of bacterial cell membranes by tangential flow filtration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Separation of Outer and Inner Membranes - Hancock Lab [cmdr.ubc.ca]

- 24. escholarship.org [escholarship.org]

- 25. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peptidoglycan precursor synthesis along the sidewall of pole-growing mycobacteria | eLife [elifesciences.org]

chemical structure and properties of Norvancomycin hydrochloride

An In-depth Technical Guide to Norvancomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Norvancomycin is a semi-synthetic glycopeptide antibiotic, closely related to vancomycin.[1] It is primarily used against severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The hydrochloride salt of Norvancomycin is the commonly used pharmaceutical form.

Chemical Structure:

Caption: Chemical structure and identifiers for this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Norvancomycin and its hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Formula | C₆₅H₇₃Cl₂N₉O₂₄ (Norvancomycin) C₆₅H₇₄Cl₃N₉O₂₄ or C₆₅H₇₃Cl₂N₉O₂₄·HCl (Hydrochloride Salt) | [3][4][5] |

| Molecular Weight | 1435.2 g/mol (Norvancomycin) 1471.69 g/mol (Hydrochloride Salt) | [3][6] |

| Appearance | White to off-white solid/powder. | [2][7] |

| Solubility | Soluble in water (100 mg/mL), slightly soluble in methanol, moderately soluble in ethanol, and insoluble in higher alcohols, acetones, and ethers. | [2][7] |

| pKa | 2.95 ± 0.70 (Predicted) | [7] |

| Stability | Hygroscopic. Solutions are unstable and should be prepared fresh. | [6][7] |

Mechanism of Action

Norvancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall.[1][8] Its bactericidal activity is primarily directed against Gram-positive bacteria.[1][8] The mechanism involves the following key steps:

-

Binding to Peptidoglycan Precursors: Norvancomycin specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of nascent peptidoglycan chains.[1][8]

-

Inhibition of Polymerization and Cross-linking: This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of peptidoglycan strands.[8]

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[1][8]

This mechanism is particularly effective against bacteria that have a thick, accessible peptidoglycan layer, such as staphylococci and streptococci.[8] Gram-negative bacteria are generally resistant because their outer membrane prevents Norvancomycin from reaching the peptidoglycan layer.[8]

Caption: Mechanism of action of this compound against Gram-positive bacteria.

Pharmacokinetics

Norvancomycin exhibits poor oral bioavailability and is therefore administered intravenously for systemic infections.[1][9] Key pharmacokinetic parameters are summarized below.

| Parameter | Value | Species | Source(s) |

| Distribution | Widely distributed in various tissues, with the highest concentrations in the kidney and lung. Does not cross the blood-brain barrier. | Rat | [2] |

| Elimination Half-life | 42.43 minutes | Mouse | [2] |

| Clearance Rate | 0.0233 mL·kg⁻¹·min⁻¹ | Mouse | [2] |

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing

This protocol outlines a general method for determining the antibacterial activity of this compound against a target bacterial strain, such as Staphylococcus aureus.

Objective: To determine the minimum inhibitory concentration (MIC) and the zone of inhibition of this compound.

Materials:

-

This compound

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton agar and broth

-

Sterile petri dishes

-

Sterile paper discs

-

Incubator at 37°C

-

Spectrophotometer

Methodology:

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into Mueller-Hinton broth.

-

The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Broth Microdilution for MIC Determination:

-

A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

The standardized bacterial inoculum is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Agar Disc Diffusion for Zone of Inhibition:

-

A sterile cotton swab is dipped into the standardized bacterial inoculum and swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Sterile paper discs are impregnated with known concentrations of this compound (e.g., 100-800 mg/L) and placed on the agar surface.[2]

-

The plate is incubated at 37°C for 18-24 hours.

-

The diameter of the zone of complete inhibition around each disc is measured. The size of the inhibition zone generally increases with higher concentrations of this compound.[2]

-

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, which can be adapted for purity assessment and quantification in pharmaceutical formulations.[10]

Objective: To separate and quantify this compound from impurities or in a formulation.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 or C8 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

-

Mobile phase components (e.g., acetonitrile, methanol, citrate buffer).[10]

-

This compound reference standard

-

Sample for analysis

-

Filtration apparatus

Methodology:

Caption: General workflow for the HPLC analysis of this compound.

-

Mobile Phase Preparation:

-

Prepare the mobile phase, for example, a mixture of citrate buffer (pH 4), acetonitrile, and methanol in a ratio of 85:10:5 (v/v/v).[10]

-

Degas the mobile phase before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., water).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by accurately weighing and dissolving the material to be tested in the same solvent.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the calibration standards to establish a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the Norvancomycin peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Conclusion

This compound remains a critical antibiotic for treating severe Gram-positive infections. A thorough understanding of its chemical properties, mechanism of action, and appropriate analytical methodologies is essential for its effective use in research and clinical settings. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.

References

- 1. What is Norvancomycin used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norvancomycin | C65H73Cl2N9O24 | CID 10419027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [sobekbio.com]

- 5. This compound [drugfuture.com]

- 6. selleckchem.com [selleckchem.com]

- 7. NORVANCOMYCIN | 91700-98-0 [chemicalbook.com]

- 8. What is the mechanism of Norvancomycin? [synapse.patsnap.com]

- 9. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

The Discovery and Biosynthetic Pathway of Norvancomycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin, a potent glycopeptide antibiotic, represents a significant member of the vancomycin class of therapeutics. This technical guide provides an in-depth exploration of the discovery of Norvancomycin hydrochloride and a detailed elucidation of its biosynthetic pathway. The document outlines the key stages of its natural synthesis by Amycolatopsis orientalis, from precursor amino acid formation to the final glycosylated and chlorinated heptapeptide structure. Furthermore, this guide presents a compilation of experimental protocols for the fermentation, isolation, and purification of this compound, supported by quantitative data to inform process development and optimization. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts.

Discovery of this compound

Norvancomycin, also known as N-demethylvancomycin, was discovered as a novel analogue of vancomycin produced by a strain of Nocardia orientalis (later reclassified as Amycolatopsis orientalis). The producing microorganism, designated NRRL 15232, was isolated from a soil sample collected in Yucatan, Mexico.[1] Initial studies revealed that, unlike some other glycopeptide antibiotics, a significant portion of the synthesized Norvancomycin is secreted into the fermentation medium rather than remaining bound to the microbial cells.[1]

Structurally, Norvancomycin is distinguished from vancomycin by the absence of a methyl group on the N-terminus of the heptapeptide backbone. This subtle structural modification has been a subject of interest in understanding the structure-activity relationships of glycopeptide antibiotics.

The Biosynthetic Pathway of Norvancomycin

The biosynthesis of Norvancomycin is a complex, multi-step process orchestrated by a dedicated gene cluster within Amycolatopsis orientalis. The pathway is analogous to that of vancomycin and can be broadly divided into three major stages:

-

Synthesis of Precursor Monomers: The biosynthesis begins with the formation of the non-proteinogenic amino acid building blocks that constitute the heptapeptide core.

-

Heptapeptide Assembly: These specialized amino acids are then assembled in a specific sequence by a multi-modular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).

-

Post-NRPS Tailoring: The linear heptapeptide undergoes a series of modifications, including oxidative cross-linking to form the characteristic rigid, cup-shaped aglycone, followed by halogenation and glycosylation to yield the mature antibiotic.

The following diagram illustrates the key stages in the biosynthetic pathway of the Norvancomycin aglycone.

Experimental Protocols

The production of this compound involves fermentation of Amycolatopsis orientalis, followed by a multi-step purification process to isolate the active compound. The following protocols are synthesized from various sources and represent a general approach.

Fermentation of Amycolatopsis orientalis

The fermentation process is critical for achieving high yields of Norvancomycin. The following table summarizes typical fermentation parameters.

| Parameter | Value/Range | Reference |

| Producing Strain | Amycolatopsis orientalis (e.g., NRRL 15232, ATCC 19795 or mutated strains) | [1][2] |

| Temperature | 25-30 °C | [3] |

| pH | 6.5-7.0 | [3] |

| Fermentation Period | 5-8 days | [3] |

| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) | [3] |

| Agitation | 300-400 rpm | [3] |

| Carbon Source | Glycerol (e.g., 6.0%) or Dextrin (e.g., 12-18 w/v%) | [2][3] |

| Nitrogen Source | Soybean cake powder (e.g., 2.0%) or Bean powder (e.g., 2.2-3.8 w/v%) | [2][3] |

| Minerals | KH₂PO₄ (0.02%), MgCl₂ (0.02%), KNO₃ (0.6%), CaCO₃ (0.3%) | [3] |

Protocol:

-

Inoculum Preparation: A single colony of Amycolatopsis orientalis is used to inoculate a seed culture medium. The seed culture is incubated at 28-30°C for 24-60 hours with agitation.[2][4]

-

Production Fermentation: The production fermenter containing the sterilized fermentation medium is inoculated with the seed culture.

-

Fermentation Conditions: The fermentation is carried out for 5-8 days under the conditions specified in the table above. Throughout the fermentation, the pH, temperature, and dissolved oxygen levels are monitored and controlled.

-

Monitoring Production: The concentration of Norvancomycin in the fermentation broth is monitored periodically using methods such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The purification of Norvancomycin from the fermentation broth is a multi-step process designed to remove cells, proteins, and other impurities. The following diagram outlines a general workflow for purification.

References

- 1. N-demethylvancomycin, a novel antibiotic produced by a strain of Nocardia orientalis. Taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. CN1415758A - Technique for producing raw material of vancomycin hydrochloride - Google Patents [patents.google.com]

- 4. JP2008194027A - Amycolatopsis orientalis variant and process for preparation of vancomycin hydrochloride - Google Patents [patents.google.com]

In Vitro Evaluation of Norvancomycin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin hydrochloride, a glycopeptide antibiotic, is a crucial agent in the fight against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As a close analog of vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the preliminary in vitro evaluation of this compound, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways.

Norvancomycin exerts its bactericidal effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps in cell wall biosynthesis.[1][2] This action leads to a compromised cell wall and eventual cell lysis. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this important antibiotic.

Quantitative Antimicrobial Activity

The in vitro potency of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The epidemiological cut-off values (ECOFFs) for Norvancomycin, which differentiate wild-type susceptible bacterial populations from those with acquired resistance mechanisms, have been established for key Gram-positive pathogens.

A study involving 1199 clinical isolates of Staphylococcus species determined the MICs of norvancomycin to be in the range of 0.12-2 mg/L.[3] The established ECOFFs are presented in the table below.

| Bacterial Species | Norvancomycin ECOFF (mg/L) |

| Staphylococcus aureus | 1 |

| Staphylococcus epidermidis | 2 |

| Staphylococcus haemolyticus | 2 |

| Staphylococcus hominis | 1 |

| Source:[3] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

a. Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

b. Protocol:

-

Preparation of Norvancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Norvancomycin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Materials:

-

This compound

-

Log-phase bacterial culture

-

CAMHB

-

Sterile flasks or tubes

-

Shaking incubator (37°C)

-

Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar plates)

b. Protocol:

-

Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the antibiotic.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each Norvancomycin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Visualizations

Mechanism of Action and Resistance Pathway

The primary mechanism of action of Norvancomycin is the inhibition of peptidoglycan synthesis. In resistant bacteria, such as vancomycin-resistant enterococci (VRE), a sophisticated signaling pathway, the VanR/VanS two-component system, is activated in the presence of glycopeptides, leading to the production of modified peptidoglycan precursors that have a low affinity for the antibiotic.

Caption: Mechanism of Norvancomycin action and the VanR/VanS resistance pathway.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This technical guide provides a foundational understanding of the preliminary in vitro evaluation of this compound. The presented data underscores its potent activity against key Gram-positive pathogens. The detailed experimental protocols for MIC determination and time-kill kinetics offer practical guidance for researchers. The visualizations of the mechanism of action and experimental workflow aim to facilitate a clearer comprehension of the underlying principles. Further research into the broader spectrum of activity and potential for combination therapies will continue to be vital in optimizing the clinical utility of this important antibiotic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Norvancomycin used for? [synapse.patsnap.com]

- 3. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Norvancomycin Hydrochloride with Peptidoglycan Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin hydrochloride, a glycopeptide antibiotic, exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between norvancomycin and its primary target, the peptidoglycan precursor Lipid II. This document details the mechanism of action, presents quantitative binding and activity data, and furnishes detailed experimental protocols for studying these interactions. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying processes.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant global health threat. Glycopeptide antibiotics, including norvancomycin, remain a critical line of defense against these challenging infections. Norvancomycin, a close structural analog of vancomycin, functions by targeting a crucial step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.

This guide delves into the core of norvancomycin's mechanism: its specific and high-affinity interaction with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, most notably Lipid II. By binding to this motif, norvancomycin sterically hinders the transglycosylation and transpeptidation reactions, which are vital for the polymerization and cross-linking of the peptidoglycan layer. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. Understanding the quantitative and mechanistic details of this interaction is paramount for the rational design of new glycopeptide derivatives with improved efficacy against resistant strains.

Mechanism of Action: Targeting Peptidoglycan Biosynthesis

The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic synthesis of precursors, their transport across the cell membrane, and subsequent incorporation into the growing cell wall. Norvancomycin targets the latter stages of this pathway.

The key precursor molecule is Lipid II, which consists of a disaccharide-pentapeptide unit linked to a lipid carrier molecule, undecaprenyl phosphate. This lipid anchor facilitates the translocation of the precursor across the cytoplasmic membrane to the site of cell wall synthesis. Once on the outer leaflet of the membrane, the disaccharide-pentapeptide unit of Lipid II is polymerized into long glycan chains by transglycosylase enzymes. Subsequently, transpeptidase enzymes catalyze the formation of peptide cross-links between adjacent glycan chains, creating a robust, mesh-like peptidoglycan sacculus.

Norvancomycin's primary mode of action is to bind with high affinity to the D-Ala-D-Ala terminus of the pentapeptide stem of Lipid II. This binding event physically obstructs the active sites of both transglycosylases and transpeptidases, thereby preventing the elongation of glycan chains and their cross-linking. The accumulation of Lipid II-norvancomycin complexes in the membrane also disrupts the cell wall synthesis machinery.

Quantitative Data

The efficacy of norvancomycin is underpinned by its strong binding affinity for the D-Ala-D-Ala motif and its potent inhibitory activity against bacterial growth. The following tables summarize key quantitative data for norvancomycin and its close analog, vancomycin, for comparative purposes.

Table 1: Binding Affinity and Thermodynamic Parameters for the Interaction with Peptidoglycan Precursors

| Antibiotic | Ligand | Method | Dissociation Constant (Kd) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| Vancomycin | Ac-D-Ala-D-Ala | ITC | 6.2 µM | -4.2 | -3.1 | -7.3 | [1] |

| Vancomycin | Lipid II | QCM | 0.30 µM | N/A | N/A | N/A | [2] |

| Oritavancin | Lipid II | QCM | 0.21 µM | N/A | N/A | N/A | [3] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Norvancomycin

| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 1.0 | 1.0 | 0.5 - 2.0 | [4][5][6] |

| Staphylococcus aureus | MSSA | 1.0 | 1.0 | 0.5 - 2.0 | [6] |

| Enterococcus faecalis | Vancomycin-Susceptible | N/A | N/A | 0.5 - 2.0 | [7] |

| Enterococcus faecium | Vancomycin-Susceptible | N/A | N/A | 0.25 - 2.0 | [7] |

Detailed Experimental Protocols

To facilitate further research into the interaction of norvancomycin with peptidoglycan precursors, this section provides detailed methodologies for key biophysical and microbiological assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the desired buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of a water-soluble Lipid II analog (e.g., diacetyl-L-Lys-D-Ala-D-Ala) in the same buffer.

-

The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.

-

Degas both solutions for 10-15 minutes prior to use to prevent bubble formation.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the experimental buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Allow the instrument to equilibrate until a stable baseline is achieved.

-

-

Sample Loading:

-

Carefully load the Lipid II analog solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the norvancomycin solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.

-

Program a series of injections (e.g., 20-30 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment titrating norvancomycin into buffer alone.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).

Protocol:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize a Lipid II analog containing a primary amine by flowing it over the activated surface.

-

Deactivate any remaining active esters using ethanolamine.

-

-

SPR Measurement:

-

Equilibrate the system with a running buffer (e.g., HBS-EP+ buffer).

-

Prepare a series of dilutions of norvancomycin in the running buffer at various concentrations.

-

Inject each concentration of norvancomycin over the sensor surface for a defined period to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound norvancomycin.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the analysis software.

-

The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Fluorescence Spectroscopy

Fluorescence-based assays can be used to determine binding affinities by monitoring changes in the fluorescence properties of either norvancomycin (if it is intrinsically fluorescent or labeled) or a fluorescently labeled Lipid II analog upon complex formation.

Protocol:

-

Reagent Preparation:

-

Synthesize or obtain a fluorescently labeled Lipid II analog (e.g., dansyl-labeled D-Ala-D-Ala).

-

Prepare a stock solution of the fluorescent analog and norvancomycin in a suitable buffer.

-

-

Fluorescence Titration:

-

Place a fixed concentration of the fluorescent Lipid II analog in a quartz cuvette.

-

Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen fluorophore.

-

Record the initial fluorescence intensity.

-

Make sequential additions of small aliquots of the norvancomycin stock solution to the cuvette.

-

After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the total norvancomycin concentration.

-

Fit the resulting binding curve to a suitable binding equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).

-

Conclusion

This compound remains a vital tool in the fight against serious Gram-positive bacterial infections. Its mechanism of action, centered on the high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively halts bacterial cell wall synthesis. This technical guide has provided a detailed overview of this interaction, including quantitative data and comprehensive experimental protocols. A thorough understanding of the molecular basis of norvancomycin's activity is crucial for the ongoing development of novel glycopeptide antibiotics capable of overcoming emerging resistance mechanisms. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals dedicated to this critical endeavor.

References

- 1. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of membrane interactions of antibiotic peptides using ITC and biosensor measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Variations of the Cell Wall Precursor Lipid II and Their Influence on Binding and Activity of the Lipoglycopeptide Antibiotic Oritavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vancomycin MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation of Norvancomycin Hydrochloride Stock Solution for In Vitro Assays

Introduction

Norvancomycin is a semi-synthetic glycopeptide antibiotic, closely related to vancomycin, utilized in combating severe infections caused by Gram-positive bacteria.[1] Its primary application is against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The mechanism of action for Norvancomycin involves the inhibition of bacterial cell wall synthesis.[1][4] It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions essential for creating a stable cell wall.[4] This disruption of cell wall integrity leads to bacterial lysis and death.[1]

Accurate and consistent preparation of Norvancomycin hydrochloride stock solutions is critical for obtaining reliable and reproducible results in various in vitro assays, including minimum inhibitory concentration (MIC) studies, time-kill assays, and other cell-based experiments. This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions.

Data and Properties

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 1471.69 g/mol [2] |

| CAS Number | 213997-73-0[2] |

| Appearance | White to Off-White Solid[5] |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Slightly Soluble[5] | Suitable for preparing fresh solutions for bacteriological assays. |

| Methanol | Slightly Soluble[5] | |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for long-term storage.[6] |

Table 3: Recommended Storage and Stability

| Form | Storage Temperature | Stability Period | Notes |

| Powder | -20°C[2] | 3 years[2] | Store desiccated. |

| Stock Solution (in DMSO) | -20°C | 1 month[3] | Prepare fresh. Solutions are noted to be unstable.[2] Aliquot to avoid freeze-thaw cycles.[3] |

| Stock Solution (in DMSO) | -80°C | 6 months[3] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[3] |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.

Protocol 1: Preparation of Aqueous Stock Solution

This protocol is suitable for immediate use in assays such as MIC determination where an aqueous solution is preferred. Due to lower stability in aqueous solutions, it is recommended to prepare this fresh for each experiment.

Materials and Equipment:

-

This compound powder

-

Sterile, nuclease-free water

-

Analytical balance

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile 0.22 µm syringe filter and syringe

Procedure:

-

Calculate Mass: Determine the required mass of this compound powder to achieve the desired stock concentration.

-

Example for a 10 mg/mL stock solution: To prepare 10 mL, weigh out 100 mg of this compound.

-

-

Weighing: Carefully weigh the calculated amount of powder in a sterile conical tube.

-

Dissolution: Add the required volume of sterile water to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) may aid dissolution if necessary.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step removes any potential microbial contamination.

-

Usage: Use the freshly prepared solution immediately for your in vitro assays. Discard any unused solution, as stability is limited.

Protocol 2: Preparation of DMSO Stock Solution

This protocol is recommended for preparing a high-concentration stock solution for long-term storage, which can be later diluted into aqueous buffers or culture media for experiments.

Materials and Equipment:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

Procedure:

-

Calculate Mass: Determine the required mass of this compound to achieve the desired high-concentration stock (e.g., 10 mM).

-

Molarity Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example for a 10 mM stock solution: To prepare 1 mL of a 10 mM stock, you would need: 0.010 mol/L * 0.001 L * 1471.69 g/mol = 0.0147 g or 14.7 mg.

-

-

Weighing: Accurately weigh the calculated amount of powder into a sterile tube.

-

Dissolution: Add the corresponding volume of sterile DMSO. Vortex thoroughly until the powder is fully dissolved.

-

Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

-

Dilution for Use: When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate sterile aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.

Visualizations

Caption: Workflow for preparing Norvancomycin HCl stock solution.

Caption: Mechanism of action of Norvancomycin.

References

Application Notes and Protocols for Norvancomycin Hydrochloride in Clinical Isolate Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin, a glycopeptide antibiotic, is a close structural analog of vancomycin and exhibits a similar mechanism of action by inhibiting the synthesis of the bacterial cell wall.[1] It is primarily effective against Gram-positive bacteria and is of particular interest for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate determination of the in vitro susceptibility of clinical isolates to Norvancomycin is crucial for guiding therapeutic decisions and for surveillance of potential resistance development. These application notes provide detailed protocols for the susceptibility testing of clinical isolates to Norvancomycin hydrochloride using standard laboratory methods.

Mechanism of Action

Norvancomycin exerts its bactericidal effect by targeting the peptidoglycan synthesis pathway, a critical process for maintaining the integrity of the bacterial cell wall. Specifically, Norvancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the incorporation of new peptidoglycan subunits into the growing cell wall. The resulting weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Data Presentation

The in vitro activity of this compound against various clinical isolates is summarized below. Due to the limited availability of extensive MIC50 and MIC90 data specifically for Norvancomycin, representative data for vancomycin is also provided for comparative purposes.

Table 1: In Vitro Activity of Norvancomycin against Staphylococcus Species

| Organism | No. of Isolates | Norvancomycin MIC Range (mg/L) | Norvancomycin ECOFF (mg/L) |

| Staphylococcus aureus | 1199 (total) | 0.12 - 2 | 1 |

| Staphylococcus epidermidis | 0.12 - 2 | 2 | |

| Staphylococcus haemolyticus | 0.12 - 2 | 2 | |

| Staphylococcus hominis | 0.12 - 2 | 1 | |

| Data derived from a study on clinical isolates from multiple laboratories.[3] |

Table 2: Comparative Clinical Efficacy of Norvancomycin and Vancomycin against MRSA Lower Respiratory Tract Infections

| Parameter | Norvancomycin Group (n=68) | Vancomycin Group (n=47) | P-value |

| Clinical Effective Rate | 80.9% | 78.7% | > 0.05 |

| MRSA Clearance Rate | 80.9% | 82.9% | > 0.05 |

| A study on 115 clinical isolates found them to be sensitive to both Norvancomycin and vancomycin.[4] |

Table 3: Representative Vancomycin MIC Distribution for Staphylococcus aureus

| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |

| ≤ 0.5 | 25 |

| 1 | 50 |

| 2 | 25 |

| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |

Table 4: Representative Vancomycin MIC Distribution for Coagulase-Negative Staphylococci

| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |

| ≤ 1 | 30 |

| 2 | 60 |

| 4 | 10 |

| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |

Table 5: Representative Vancomycin MIC Distribution for Enterococcus faecalis

| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |

| ≤ 1 | 40 |

| 2 | 50 |

| 4 | 8 |

| ≥ 8 | 2 |

| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |

Table 6: Representative Vancomycin MIC Distribution for Streptococcus pneumoniae

| Vancomycin MIC (mg/L) | Percentage of Isolates (%) |

| ≤ 0.25 | 70 |

| 0.5 | 25 |

| 1 | 5 |

| This data is for vancomycin and serves as a reference. MIC distributions for Norvancomycin may vary. |

Experimental Protocols

The following protocols are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for glycopeptide antibiotics like vancomycin. Laboratories should validate these methods for this compound.

Experimental Workflow for MIC Determination

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) in a liquid medium.

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Bacterial inoculum

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Norvancomycin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Prepare Serial Dilutions:

-

Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the Norvancomycin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

-

Prepare Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculate Plate: Add 10 µL of the diluted inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method determines the MIC on a solid medium.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Inoculum replicating device

-

Other materials as listed for broth microdilution.

Procedure:

-

Prepare Norvancomycin-Agar Plates:

-

Prepare a series of Norvancomycin stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

Add 1 part of each Norvancomycin stock solution to 9 parts of molten MHA to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method, but dilute to a final concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculate Plates: Spot 1-2 µL of the inoculum onto the surface of each Norvancomycin-containing plate and a growth control plate (no antibiotic).

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the growth of the organism (no growth or a faint haze).

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to determine susceptibility.

Materials:

-

Norvancomycin-impregnated paper disks (concentration to be determined and validated)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Other materials as listed for broth microdilution.

Procedure:

-

Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method.

-

Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.

-

Apply Disks: Aseptically apply the Norvancomycin disk to the surface of the inoculated agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of complete inhibition around the disk in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on established and validated zone diameter breakpoints.

Quality Control

It is essential to perform quality control testing with each batch of susceptibility tests. Standard ATCC® reference strains should be used, such as:

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

The resulting MICs or zone diameters for these strains should fall within the expected ranges as defined by CLSI or internal laboratory validation.

Disclaimer

These application notes and protocols are intended for research and laboratory use only. The information provided is based on current knowledge and standard practices for glycopeptide antibiotics. It is the responsibility of the user to validate these methods for their specific laboratory conditions and to interpret the results in accordance with relevant clinical and regulatory guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Norvancomycin used for? [synapse.patsnap.com]

- 3. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Norvancomycin Hydrochloride in a Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin, a semi-synthetic glycopeptide antibiotic, is a potent agent against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary indications include severe infections such as sepsis, endocarditis, and soft tissue infections.[1][2][3] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, which prevents their polymerization and cross-linking, ultimately leading to bacterial cell lysis and death.[1][4] Given its established use in treating sepsis, evaluating its efficacy in a controlled preclinical sepsis model is a critical step in understanding its therapeutic potential and optimizing dosing strategies.

This document provides a detailed protocol for a murine Cecal Ligation and Puncture (CLP) sepsis model, a widely used and clinically relevant model of polymicrobial sepsis.[5][6] It also includes templates for data presentation and visualizations to guide the experimental workflow and analysis.

Mechanism of Action of Norvancomycin

Norvancomycin targets the synthesis of the bacterial cell wall, a structure essential for maintaining the integrity of Gram-positive bacteria.

Caption: Mechanism of action of Norvancomycin.

Experimental Protocols

Murine Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the pathophysiology of human sepsis.[5]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Norvancomycin hydrochloride (to be dissolved in sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, sutures)

-

3-0 silk suture

-

21-gauge needle

-

Warming pad

-

Sterile saline for resuscitation

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.

-

Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine.

-

Place the mouse on a warming pad to maintain body temperature.

-

-

Surgical Procedure:

-

Make a 1-2 cm midline laparotomy incision to expose the abdominal cavity.

-

Exteriorize the cecum and ligate it with a 3-0 silk suture at a predetermined distance from the distal end (e.g., 5.0 mm to induce moderate sepsis). The severity of sepsis can be modulated by the length of the ligated cecum.[5]

-

Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

-

Gently return the cecum to the abdominal cavity.

-

Close the abdominal wall in two layers (peritoneum and skin) using sutures.

-

-

Post-Operative Care and Treatment:

-

Immediately following surgery, administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.

-

House mice individually with easy access to food and water.

-

At a predetermined time post-CLP (e.g., 4-6 hours), administer this compound intravenously or intraperitoneally at the desired dose. The control group should receive a vehicle control (sterile saline).

-

Monitor the mice at regular intervals for signs of sepsis (e.g., piloerection, lethargy, hypothermia) and record survival.

-

-

Endpoint and Sample Collection:

-

For survival studies, monitor mice for up to 7 days.

-

For mechanistic studies, euthanize mice at specific time points (e.g., 24 hours post-CLP).

-

Collect blood via cardiac puncture for bacterial load determination (colony-forming units, CFU) and cytokine analysis (e.g., TNF-α, IL-6, IL-10).

-

Collect peritoneal lavage fluid to determine local bacterial load.

-

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of this compound in the CLP sepsis model.

Caption: Experimental workflow for in vivo sepsis model.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Survival Rate of Septic Mice Treated with this compound

| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate at 7 days (%) |

| Vehicle Control | - | 10 | 10 |

| Norvancomycin HCl | 25 | 10 | 40 |

| Norvancomycin HCl | 50 | 10 | 70 |

| Norvancomycin HCl | 100 | 10 | 80 |

Table 2: Bacterial Load in Blood and Peritoneal Fluid at 24 Hours Post-CLP

| Treatment Group | Dose (mg/kg) | Blood Bacterial Load (log10 CFU/mL) | Peritoneal Fluid Bacterial Load (log10 CFU/mL) |

| Vehicle Control | - | 7.5 ± 0.8 | 8.2 ± 0.9 |

| Norvancomycin HCl | 50 | 4.2 ± 0.5 | 5.1 ± 0.6 |

| Norvancomycin HCl | 100 | 3.1 ± 0.4 | 3.9 ± 0.5 |

| *Data are presented as mean ± SD. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated. |

Table 3: Plasma Cytokine Levels at 24 Hours Post-CLP

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Sham | - | 50 ± 15 | 80 ± 20 | 100 ± 25 |

| Vehicle Control | - | 1200 ± 250 | 3500 ± 500 | 400 ± 80 |

| Norvancomycin HCl | 50 | 650 ± 150 | 1800 ± 300 | 600 ± 120 |

| Norvancomycin HCl | 100 | 400 ± 100 | 1100 ± 250 | 750 ± 150 |

| *Data are presented as mean ± SD. Statistical significance (e.g., p < 0.05) compared to the vehicle control should be indicated. |

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound in a murine sepsis model. A thorough investigation using these or similar protocols will be crucial in determining the in vivo efficacy, optimal dosing, and therapeutic window of Norvancomycin in the context of sepsis. Such studies are essential for bridging the gap between the known antimicrobial properties of the drug and its effective clinical application in critically ill patients.

References

- 1. What is Norvancomycin used for? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Norvancomycin (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. What is the mechanism of Norvancomycin? [synapse.patsnap.com]

- 5. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Norvancomycin Hydrochloride in the Treatment of Experimental Endocarditis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin, a glycopeptide antibiotic, is a structural analog of vancomycin and exhibits a similar spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While vancomycin has been a cornerstone in treating severe MRSA infections like infective endocarditis, concerns over its efficacy and the emergence of resistant strains have prompted investigation into related compounds such as norvancomycin.[2] This document provides a comprehensive overview of the potential application of norvancomycin hydrochloride in treating experimental endocarditis, drawing upon existing literature for vancomycin in this indication due to the limited direct data on norvancomycin. The protocols and data presented herein are intended to serve as a foundational resource for designing and conducting preclinical studies.

Preclinical Rationale for Norvancomycin in Endocarditis

Norvancomycin shares the same mechanism of action as vancomycin, inhibiting bacterial cell wall synthesis. Studies have indicated that norvancomycin has comparable clinical efficacy and safety profiles to vancomycin in treating infections such as lower respiratory tract infections caused by MRSA.[1] This suggests that norvancomycin could be a viable alternative for treating endocarditis. Pharmacokinetic and pharmacodynamic (PK/PD) analyses of norvancomycin in clinical settings have identified the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC) as a key predictor of clinical efficacy.[3] For staphylococcal infections, an AUC24/MIC ratio greater than 579.90 is associated with a high probability of a positive clinical outcome.[3]

Quantitative Data Summary

Due to the scarcity of published studies on this compound specifically in experimental endocarditis models, the following tables include data on vancomycin efficacy in such models, as well as pharmacokinetic parameters for norvancomycin from other relevant studies. This information can be used to inform the design of future studies on norvancomycin for endocarditis.

Table 1: Efficacy of Vancomycin in Experimental Rabbit Endocarditis Models

| Pathogen | Treatment Regimen | Duration of Therapy | Reduction in Vegetations (log10 CFU/g) vs. Control | Reference |

| Vancomycin-Resistant S. aureus (VRSA) | Vancomycin alone | 3 days | Not significantly different from untreated controls | [4] |

| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | Vancomycin (30 mg/kg IV q12h) | 4 days | No significant reduction from pretreatment levels | [5] |

| Vancomycin-Susceptible S. aureus (VSSA) | Vancomycin (30 mg/kg IV q12h) | 4 days | Significant reduction, with 5 of 7 rabbits having sterile vegetations | [5] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Norvancomycin

| Population | Key Pharmacokinetic Parameters | PK/PD Target for Efficacy | Indication | Reference |

| Adult Patients | Clearance (CL): 3.15 L/h, Central Volume of Distribution (Vc): 12.3 L | AUC24/MIC ≥ 361 | Community-Acquired Pneumonia | [6] |

| Adult Patients | CL (normal renal function): 6.0 * (WT/60)^0.52 L/h | AUC24/MIC > 579.90 for Staphylococcal infections | Gram-positive bacterial infections | [3] |

| Pediatric Patients | CL: 0.12 L/kg/h, Vc: 0.17 L/kg | AUC24/MIC ≥ 221.06 | Malignant Hematological Disease | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of antibiotic efficacy in experimental endocarditis, primarily adapted from rabbit models.

Protocol 1: Induction of Experimental Aortic Valve Endocarditis in Rabbits

This protocol is a widely accepted method for establishing a reproducible model of infective endocarditis.[8]

-

Animal Model: New Zealand White rabbits (2-3 kg).

-

Catheterization:

-

Anesthetize the rabbit.

-

Surgically expose the right carotid artery.

-

Insert a polyethylene catheter (PE90) into the artery and advance it through the aortic valve into the left ventricle to induce sterile thrombotic vegetations. The correct placement can be confirmed by observing ventricular pressure pulsations.

-

Secure the catheter in place and close the incision.

-

-

Infection:

-

24-72 hours post-catheterization, administer a bacterial suspension intravenously via the marginal ear vein.

-

The inoculum should contain a known concentration of the challenge organism (e.g., 10^5-10^7 CFU of S. aureus in 1 mL of sterile saline).

-

-

Confirmation of Infection:

-

Blood cultures can be drawn 24 hours post-inoculation to confirm bacteremia.

-